Fluorogestone acetate

Description

Properties

IUPAC Name |

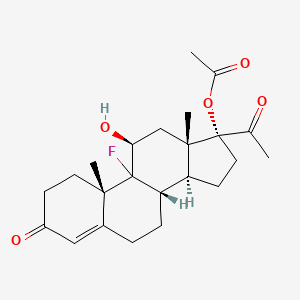

[(8S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQQZJHNUVDHKP-VIIVLCOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Neuroendocrine Maze: A Technical Guide to the Mechanism of Action of Fluorogestone Acetate on the GnRH Pulse Generator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorogestone acetate (B1210297) (FGA), a potent synthetic progestin, is widely utilized in veterinary medicine to control reproductive cycles. Its efficacy hinges on its ability to suppress the gonadotropin-releasing hormone (GnRH) pulse generator, the master regulator of the reproductive axis. However, the precise molecular mechanisms underpinning this action remain incompletely elucidated. This technical guide synthesizes the current understanding of progestin-mediated GnRH suppression and posits an inferred mechanism for FGA. Drawing from its high potency and the established neuroendocrine pathways of progesterone (B1679170), this document proposes that FGA exerts its inhibitory effects through both classical nuclear progesterone receptors and non-classical membrane-associated receptors, primarily targeting the arcuate nucleus Kiss1-expressing (KNDy) neurons, and potentially GnRH neurons directly. This guide provides a framework for future research by detailing key experimental protocols and visualizing the putative signaling pathways.

Introduction

The pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from a specialized network of hypothalamic neurons is the primary driver of the reproductive endocrine cascade. The frequency and amplitude of these GnRH pulses dictate the downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn regulate gonadal function. Synthetic progestins, such as fluorogestone acetate (FGA), are powerful tools for manipulating this system, primarily by imposing a negative feedback to suppress the GnRH pulse generator. Understanding the intricate molecular interactions of these synthetic compounds with the GnRH neuronal network is paramount for the development of novel therapeutics for reproductive disorders and for optimizing existing hormonal therapies.

This whitepaper will provide an in-depth exploration of the inferred mechanism of action of this compound on the GnRH pulse generator, addressing the existing knowledge gaps and providing detailed experimental methodologies for further investigation.

This compound: A Profile

This compound, also known as flugestone (B1219737) acetate or by its developmental code SC-9880, is a synthetic steroid derived from progesterone.[1] Its key characteristics are summarized in Table 1.

| Property | Description | Citation |

| Chemical Name | 17α-acetoxy-9α-fluoro-11β-hydroxypregn-4-ene-3,20-dione | [1] |

| Synonyms | Flugestone acetate, Cronolone, SC-9880 | [1][2] |

| Potency | Approximately 20-25 times more potent than progesterone. | [2][3] |

| Metabolism | In vitro studies with ovine hepatocytes indicate metabolism into various hydroxylated products, which are presumed to be less pharmacologically active. Follows a typical progestagen breakdown pathway. | [4] |

| Pharmacokinetics | Administered intravaginally in sheep, it reaches a stable plasma concentration that is maintained until removal. The elimination from plasma is biphasic, with a rapid initial phase. | [4] |

| Primary Use | Estrus synchronization in veterinary medicine, particularly in sheep and goats. | [1] |

Inferred Mechanism of Action on the GnRH Pulse Generator

While direct experimental data on the specific interaction of FGA with the GnRH pulse generator is lacking, a robust mechanism can be inferred from its high progestogenic potency and the well-documented actions of progesterone and other synthetic progestins on the hypothalamus. The primary site of this negative feedback is believed to be the arcuate nucleus (ARC) of the hypothalamus, specifically the KNDy (Kiss1/Neurokinin B/Dynorphin) neurons, which are considered a key component of the GnRH pulse generator.

Action on KNDy Neurons

KNDy neurons are a critical hub for the regulation of GnRH secretion. They co-express kisspeptin (B8261505) (a potent GnRH secretagogue), neurokinin B (which plays a role in the synchronized firing of KNDy neurons), and dynorphin (B1627789) (an endogenous opioid peptide that inhibits GnRH release). Progesterone receptors are expressed in these neurons.

It is proposed that FGA, acting as a potent progesterone receptor agonist, binds to nuclear progesterone receptors in KNDy neurons. This binding is hypothesized to:

-

Upregulate Dynorphin Expression and Release: Increased dynorphin acts on kappa opioid receptors on other KNDy neurons and potentially on GnRH nerve terminals, leading to hyperpolarization and a decrease in firing rate, thus reducing kisspeptin release and suppressing GnRH pulse frequency.

-

Downregulate Neurokinin B Signaling: Progestins can attenuate the stimulatory effect of neurokinin B, disrupting the autosynchronization of KNDy neurons necessary for pulsatile kisspeptin release.

Direct Action on GnRH Neurons via Membrane Receptors

Recent evidence has demonstrated that progesterone can directly and rapidly inhibit GnRH neuronal activity through a non-classical pathway involving the progesterone receptor membrane component 1 (PgRMC1).[5] This action is independent of nuclear progesterone receptors and results in a decrease in intracellular calcium oscillations, a key trigger for neuronal firing and hormone release.[5] Given FGA's potent progestogenic nature, it is highly probable that it also interacts with PgRMC1 on GnRH neurons, contributing to the overall suppression of the GnRH pulse generator.

The inferred effects of FGA on the GnRH pulse generator are summarized in Table 2.

| Parameter | Known Effect of Progesterone | Inferred Effect of this compound |

| GnRH Pulse Frequency | Decreased | Strongly Decreased |

| GnRH Pulse Amplitude | Variable, can be decreased | Likely Decreased |

| LH Pulse Frequency | Decreased | Strongly Decreased |

| LH Pulse Amplitude | Increased (acutely), then decreased | Likely follows a similar pattern, with potent initial effects |

Note: The effects of FGA are inferred based on its high potency relative to progesterone and the established mechanisms of progestin action. Direct experimental verification is required.

Visualization of the Inferred Signaling Pathway

The following diagram, generated using the DOT language, illustrates the putative signaling pathways through which this compound is proposed to inhibit the GnRH pulse generator.

References

- 1. Flugestone acetate - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound for oestrus control in sheep and goats (also known as Flugestone Acetate, Flurogestone Acetate, Fluorogesterone Acetate) [pharmplex.com.au]

- 4. ema.europa.eu [ema.europa.eu]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis Pathway of Fluorogestone Acetate (SC-9880)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for fluorogestone acetate (B1210297) (SC-9880), a potent synthetic progestin. The document details the probable synthetic route, experimental methodologies for key transformations, and the underlying biological mechanism of action, presented in a format tailored for researchers and professionals in drug development.

Introduction

Fluorogestone acetate, also known as flugestone (B1219737) acetate or by its developmental code SC-9880, is a synthetic pregnane (B1235032) steroid first synthesized by G. D. Searle and Company in 1959.[1] Chemically designated as 17α-acetoxy-9α-fluoro-11β-hydroxyprogesterone, it is a derivative of 17α-hydroxyprogesterone.[2] this compound is primarily used in veterinary medicine for the synchronization of estrus in sheep and goats.[2] Its progestational activity is approximately 20-25 times more potent than progesterone (B1679170).[1] This guide elucidates a likely multi-step synthesis of this compound and its mechanism of action.

Proposed Synthesis Pathway of this compound (SC-9880)

The synthesis of this compound is a multi-step process starting from the readily available steroid precursor, 17α-hydroxyprogesterone. The key transformations involve the introduction of a double bond at the C9-C11 position, followed by halohydrin formation and subsequent fluorination, and finally, acetylation of the 17α-hydroxyl group.

Diagram of the Proposed Synthesis Pathway:

Caption: Proposed multi-step synthesis of this compound from 17α-hydroxyprogesterone.

Experimental Protocols

The following protocols are based on established methodologies for similar steroid transformations and represent a plausible route for the synthesis of this compound.

Step 1: Dehydrogenation of 17α-Hydroxyprogesterone

-

Objective: To introduce a double bond at the C9-C11 position.

-

Methodology: A common method for this transformation is through a dehydration reaction of a 9α-hydroxy or 11α-hydroxy precursor. Alternatively, microbiological dehydrogenation can be employed. A chemical approach involves the dehydration of 9α-hydroxyandrost-4-ene-3,17-dione to androsta-4,9-diene-3,17-dione, a similar steroid core.

Step 2: Bromohydrin Formation

-

Objective: To form a 9α-bromo-11β-hydroxy intermediate from the Δ⁹⁽¹¹⁾-unsaturated steroid.

-

Methodology: The Δ⁹⁽¹¹⁾-17α-hydroxyprogesterone is treated with N-bromoacetamide in the presence of a perchloric acid catalyst in an aqueous dioxane solution. This reaction proceeds via an electrophilic addition mechanism.

Step 3: Epoxidation

-

Objective: To form the 9β,11β-epoxide.

-

Methodology: The 9α-bromo-11β,17α-dihydroxyprogesterone is treated with a base, such as sodium acetate, in a suitable solvent like boiling glacial acetic acid. This results in an intramolecular Williamson ether synthesis to form the epoxide ring.

Step 4: Fluorination

-

Objective: To introduce the 9α-fluoro group.

-

Methodology: The 9β,11β-epoxy-17α-hydroxyprogesterone is subjected to ring-opening with a fluorine source. A common method involves treating the epoxide with anhydrous hydrogen fluoride (B91410) in a solvent like chloroform. This reaction proceeds with inversion of stereochemistry at the C9 position.

Step 5: Acetylation

-

Objective: To acetylate the 17α-hydroxyl group.

-

Methodology: The 9α-fluoro-11β,17α-dihydroxyprogesterone (flugestone) is treated with an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or with acetyl chloride. This reaction yields the final product, this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are estimates based on analogous reactions reported in the literature for similar steroid transformations.

| Step | Reaction | Starting Material | Key Reagents | Product | Estimated Yield (%) |

| 1 | Dehydrogenation | 17α-Hydroxyprogesterone | Dehydrogenating agent (e.g., microbiological) | Δ⁹⁽¹¹⁾-17α-Hydroxyprogesterone | 70-80 |

| 2 | Bromohydrin Formation | Δ⁹⁽¹¹⁾-17α-Hydroxyprogesterone | N-bromoacetamide, perchloric acid | 9α-Bromo-11β,17α-dihydroxyprogesterone | 85-95 |

| 3 | Epoxidation | 9α-Bromo-11β,17α-dihydroxyprogesterone | Sodium acetate, acetic acid | 9β,11β-Epoxy-17α-hydroxyprogesterone | 90-98 |

| 4 | Fluorination | 9β,11β-Epoxy-17α-hydroxyprogesterone | Hydrogen fluoride | 9α-Fluoro-11β,17α-dihydroxyprogesterone | 75-85 |

| 5 | Acetylation | 9α-Fluoro-11β,17α-dihydroxyprogesterone | Acetic anhydride, pyridine | This compound (SC-9880) | 90-95 |

Biological Mechanism of Action: Inhibition of Luteinizing Hormone Release

This compound, as a potent progestin, exerts its biological effects through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to the suppression of ovulation.

The hypothalamus releases gonadotropin-releasing hormone (GnRH) in a pulsatile manner, which stimulates the gonadotroph cells in the anterior pituitary gland.[3] Upon binding of GnRH to its G-protein coupled receptor (GPCR) on the gonadotroph cell surface, a signaling cascade is initiated. This involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[3] This signaling pathway culminates in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

This compound acts primarily at the level of the pituitary and the hypothalamus. It binds to intracellular progesterone receptors, and this hormone-receptor complex then translocates to the nucleus where it modulates gene expression. This results in a decreased frequency of GnRH pulses from the hypothalamus and a reduced sensitivity of the pituitary gonadotrophs to GnRH. The overall effect is a significant reduction in the release of LH, which is crucial for triggering ovulation.

Signaling Pathway for LH Release and its Inhibition by this compound:

Caption: GnRH stimulation of LH release and the inhibitory feedback of this compound.

Conclusion

The synthesis of this compound (SC-9880) is a well-established, albeit multi-step, process rooted in classic steroid chemistry. The pathway leverages common steroid precursors and employs key transformations to introduce the requisite fluoro and acetate functionalities that confer its high progestational potency. Understanding this synthetic route, alongside its biological mechanism of action on the hypothalamic-pituitary-gonadal axis, is crucial for researchers and professionals involved in the development and study of steroid-based pharmaceuticals. The detailed protocols and pathways provided in this guide serve as a valuable resource for further investigation and application in the field.

References

Fluorogestone Acetate: A Deep Dive into its Molecular Structure and Progestational Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogestone acetate (B1210297) (FGA), also known as flugestone (B1219737) acetate or by its developmental code SC-9880, is a potent synthetic progestin.[1][2] First synthesized in 1959, it has been primarily utilized in veterinary medicine for the synchronization of estrus in sheep and goats.[3][4] Its efficacy stems from a chemical structure meticulously designed to enhance its progestational activity, making it significantly more potent than the endogenous hormone, progesterone (B1679170).[4][5] This technical guide provides an in-depth analysis of the molecular structure of fluorogestone acetate, its mechanism of action, and the critical relationship between its structure and biological activity.

Molecular Structure of this compound

This compound is a synthetic derivative of progesterone with key structural modifications that amplify its progestational effects.[6] Its chemical formula is C₂₃H₃₁FO₅, and its molecular weight is 406.49 g/mol .[3][7]

The core of the molecule is the pregnane (B1235032) steroid nucleus, a four-ring structure common to all progestogens. The key modifications that differentiate this compound from progesterone and contribute to its high potency are:

-

9α-Fluoro Group: The addition of a fluorine atom at the 9α position of the steroid's B-ring is a critical enhancement. Halogenation at this position is known to increase the progestational and glucocorticoid activity of steroids. This is attributed to the high electronegativity of the fluorine atom, which can alter the electronic environment of the steroid nucleus, leading to enhanced receptor binding and stability.

-

17α-Acetoxy Group: The esterification of the hydroxyl group at the 17α position with an acetate group is another crucial modification. This bulky addition at the 17α position generally increases progestational activity and oral bioavailability by protecting the 17β-acetyl side chain from metabolic degradation.

-

11β-Hydroxy Group: The presence of a hydroxyl group at the 11β position also influences the molecule's biological activity profile.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with the progesterone receptor (PR) , a member of the nuclear receptor superfamily.[8][9] The binding of FGA to the PR initiates a cascade of molecular events that ultimately regulate the transcription of target genes.[10] Its primary physiological effect is the inhibition of the release of luteinizing hormone (LH) from the pituitary gland, which in turn prevents ovulation and controls the estrous cycle.[11]

The progesterone receptor signaling pathway can be broadly divided into two main pathways:

-

Genomic (Classical) Pathway: This is the primary mechanism of action for progestins. Upon entering the target cell, FGA binds to the PR located in the cytoplasm or nucleus.[9] This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs). The activated FGA-PR complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[12] This interaction recruits co-activators or co-repressors, leading to the modulation of gene transcription.[8]

-

Non-Genomic (Rapid) Pathway: Progestins can also elicit rapid cellular responses that are independent of gene transcription.[9] These effects are mediated by PRs located at the cell membrane or in the cytoplasm.[12] Activation of these receptors can lead to the rapid activation of intracellular signaling cascades, such as the Src/Ras/Raf/MAPK pathway, influencing cellular processes without direct interaction with DNA.[9]

Below is a diagram illustrating the progesterone receptor signaling pathway.

Caption: Progesterone Receptor Signaling Pathway for this compound.

Structure-Activity Relationship

The following table summarizes the relative biological activity of this compound compared to progesterone.

| Compound | Relative Progestational Potency (Progesterone = 1) |

| Progesterone | 1 |

| This compound | ~20 - 25 |

The key structural features contributing to this enhanced activity are:

-

9α-Fluoro Group: The introduction of a fluorine atom at the 9α-position significantly enhances progestational activity. This is likely due to the electron-withdrawing nature of fluorine, which can increase the affinity of the steroid for the progesterone receptor. This modification is a common strategy in the design of potent synthetic steroids.

-

17α-Acetoxy Group: The presence of the 17α-acetoxy group is crucial for oral activity and increased potency. This group sterically hinders the metabolic reduction of the 20-keto group, a primary route of progesterone inactivation. This leads to a longer biological half-life and sustained activity.

-

Δ⁴-3-keto configuration: The double bond between carbons 4 and 5 and the ketone group at carbon 3 in the A-ring are essential for high-affinity binding to the progesterone receptor. This configuration is a hallmark of most potent progestins.

Experimental Protocols

The characterization of the progestational activity of compounds like this compound involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments typically employed.

Progesterone Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin for binding to the receptor.

Materials:

-

Receptor Source: Cytosol prepared from the uteri of estrogen-primed immature female rabbits or from T47D human breast cancer cells, which endogenously express high levels of progesterone receptor.

-

Radioligand: [³H]-Progesterone or a high-affinity synthetic progestin like [³H]-R5020 (promegestone).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled progesterone or R5020.

-

Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (B142953) (DTT), and glycerol.

-

Separation Agent: Dextran-coated charcoal (DCC) suspension.

-

Scintillation Cocktail and Counter.

Procedure:

-

Cytosol Preparation: Uteri are homogenized in ice-cold assay buffer. The homogenate is centrifuged at high speed to pellet cellular debris and nuclei, yielding the cytosol (supernatant) containing the progesterone receptors. The protein concentration of the cytosol is determined.

-

Assay Setup: A series of tubes are prepared containing a fixed amount of uterine cytosol and a fixed concentration of the radioligand.

-

Competition: Increasing concentrations of unlabeled this compound (or a standard competitor like progesterone) are added to the tubes. Control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a 100-fold excess of unlabeled progestin) are included.

-

Incubation: The tubes are incubated at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Ice-cold DCC suspension is added to each tube and incubated for 10 minutes on ice. The charcoal adsorbs the free radioligand. The tubes are then centrifuged to pellet the charcoal.

-

Quantification: The supernatant, containing the receptor-bound radioligand, is transferred to scintillation vials with scintillation cocktail. The radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The relative binding affinity (RBA) is then calculated.

Below is a diagram illustrating the experimental workflow for a competitive binding assay.

References

- 1. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 4. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding specificity of medroxyprogesterone acetate and proligestone for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BindingDB PrimarySearch_ki [bindingdb.org]

- 9. Application of (quantitative) structure-activity relationships to progestagens: from serendipity to structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 9-Fluoro-2-methylpregn-4-ene-3,11,20-trione, (2alpha)- | C22H29FO3 | CID 242491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Relationships between chemical structure and biological properties of progestogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of progesterone derivatives that bind to the digitalis receptor: modifications in A and B rings - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Fluorogestone Acetate on Pituitary Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogestone acetate (B1210297) (FGA), a synthetic progestin, is widely utilized in veterinary medicine for the synchronization of estrus in various species. Its primary mechanism of action involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a controlled ovarian cycle. This technical guide provides an in-depth overview of the in vitro bioactivity of fluorogestone acetate on pituitary cells, focusing on its effects on gonadotropin secretion and the underlying signaling pathways. Due to a scarcity of direct in vitro studies on FGA, this guide synthesizes information from in vivo studies and research on other synthetic progestins to present a comprehensive understanding of its likely cellular and molecular actions.

Core Mechanism of Action

This compound, as a progesterone (B1679170) analogue, exerts its effects by binding to and activating progesterone receptors (PRs) within the anterior pituitary gland. This activation is known to inhibit the release of luteinizing hormone (LH) from the pituitary gland[1]. Progesterone and its analogues have a known inhibitory effect on the release of LH from the anterior pituitary, which suppresses the endocrine events leading to the maturation of ovarian follicles and ovulation[2].

Quantitative Data on Hormonal Responses

| Hormone | Time Point Post-FGA Withdrawal | Observation in FGA-treated Ewes | Comparison Group | Reference |

| Follicle-Stimulating Hormone (FSH) | 24 hours | Significantly higher | CIDR-treated ewes | [3] |

| Follicle-Stimulating Hormone (FSH) | 48 hours | Significantly higher | CIDR-treated ewes | [3] |

| Luteinizing Hormone (LH) | 48 hours | Significantly lower | CIDR-treated ewes | [3] |

Note: These data are from an in vivo study and reflect the systemic response to FGA withdrawal, not a direct in vitro effect.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to study the in vitro bioactivity of this compound on pituitary cells. These protocols are based on established techniques used for similar research[4][5][6][7].

Primary Pituitary Cell Culture

-

Objective: To isolate and culture primary anterior pituitary cells for in vitro bioassays.

-

Protocol:

-

Euthanize the animal model (e.g., rat, sheep) and aseptically dissect the anterior pituitary glands.

-

Mince the tissue into small fragments and wash with a sterile buffer solution.

-

Digest the tissue fragments with an enzymatic solution (e.g., trypsin or collagenase) to obtain a single-cell suspension.

-

Centrifuge the cell suspension to pellet the cells and resuspend them in a suitable culture medium (e.g., DMEM or MEM) supplemented with fetal calf serum and antibiotics.

-

Plate the cells in culture dishes or multi-well plates at a desired density.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Allow the cells to adhere and stabilize for a period (e.g., 48-72 hours) before initiating experimental treatments.

-

Hormone Secretion Assay (ELISA)

-

Objective: To quantify the amount of LH and FSH secreted by pituitary cells in response to this compound treatment.

-

Protocol:

-

Culture primary pituitary cells in multi-well plates as described above.

-

After the stabilization period, replace the culture medium with a serum-free medium containing various concentrations of this compound (and appropriate vehicle controls).

-

Incubate the cells for a defined period (e.g., 24, 48 hours).

-

Collect the culture medium from each well.

-

Measure the concentration of LH and FSH in the collected media using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Normalize the hormone concentrations to the number of cells or total protein content in each well.

-

Progesterone Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound to progesterone receptors in pituitary cells.

-

Protocol:

-

Prepare a cytosolic fraction from isolated pituitary cells or use cells expressing progesterone receptors.

-

Incubate the cytosolic fraction with a radiolabeled progestin (e.g., [3H]progesterone) in the presence of increasing concentrations of unlabeled this compound.

-

After incubation, separate the receptor-bound from the unbound radioligand using a suitable method (e.g., charcoal-dextran adsorption or filtration).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled progestin (IC50) to determine its relative binding affinity.

-

Signaling Pathways and Visualizations

The bioactivity of this compound in pituitary gonadotrophs is mediated through the progesterone receptor, which in turn modulates the signaling pathways that control gonadotropin synthesis and secretion. The primary regulatory input for gonadotropin release is Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus[8][9]. Progestins are known to modulate the pituitary's response to GnRH.

Caption: FGA signaling pathway in a pituitary gonadotroph.

Caption: Experimental workflow for in vitro bioactivity assay.

Caption: Logical relationship of FGA's action on pituitary cells.

Conclusion

This compound is a potent synthetic progestin that primarily acts on the anterior pituitary to inhibit LH secretion, a key step in its ability to synchronize estrus. While direct in vitro quantitative data on its bioactivity on pituitary cells is limited, the established mechanisms of progesterone and other synthetic progestins provide a strong framework for understanding its cellular actions. The experimental protocols outlined in this guide offer a basis for future research to precisely quantify the dose-dependent effects of this compound on gonadotropin synthesis and secretion, and to further elucidate its molecular signaling pathways in pituitary cells. Such studies will be invaluable for optimizing its use in reproductive management and for the development of novel drug therapies targeting the HPG axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oestrus induction using this compound sponges and equine chorionic gonadotrophin in Red Sokoto goats [scielo.org.za]

- 3. Use of this compound sponges or controlled internal drug release for estrus synchronization in ewes: Effects of hormonal profiles and reproductive performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional anterior pituitary generated in self-organizing culture of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of gonadotrophins and its regulation in the pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Corticosterone selectively increases follicle-stimulating hormone beta-subunit messenger ribonucleic acid in primary anterior pituitary cell culture without affecting its half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Growth hormone secretion by cultured rat anterior pituitary cells. Effects of culture conditions and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands [frontiersin.org]

- 9. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]

Pharmacokinetics and Plasma Concentration of Fluorogestone Acetate in Sheep: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and plasma concentration of fluorogestone acetate (B1210297) (FGA) in sheep. FGA, a synthetic progestogen, is widely used in veterinary medicine for the synchronization of estrus in ewes, facilitating artificial insemination and controlled breeding programs. Understanding its pharmacokinetic profile is crucial for optimizing treatment protocols and ensuring efficacy and safety.

Pharmacokinetic Profile of Fluorogestone Acetate in Sheep

This compound is typically administered to sheep via an intravaginal sponge, which releases the drug over a period of 12 to 14 days.[1][2] The absorption from the vagina is rapid, leading to sustained plasma concentrations throughout the treatment period.

Plasma Concentration

Following the insertion of intravaginal sponges containing FGA, plasma concentrations rise to a plateau level. Studies have reported varying peak concentrations (Cmax), generally ranging from 1.2 to 3.0 ng/mL.[1][2] The time to reach this maximum concentration (Tmax) is typically within the first 24 hours of sponge insertion.[1]

After an initial peak, the plasma concentration of FGA tends to decrease slightly and then stabilize for the remainder of the time the sponge is in place. One study observed a concentration of 3.0 ng/mL on day 1, which fell to 1.5 ng/mL by day 4, and was then maintained at approximately 1.1 ng/mL.[1] Another report indicated a plateau of around 1.2 µg/L (approximately 1.2 ng/mL) reached within 10 hours and sustained as long as the sponge was in place.[2]

Upon removal of the intravaginal sponge, the plasma concentration of FGA declines in a biphasic manner.[2] An initial rapid elimination phase is followed by a slower terminal elimination phase.[2]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in sheep based on available literature. It is important to note that direct values for Area Under the Curve (AUC), Clearance (Cl), and Volume of Distribution (Vd) are not extensively reported in the reviewed literature. The provided data primarily focuses on plasma concentrations and elimination half-life following intravaginal administration.

| Parameter | Value | Study Details | Source |

| Cmax (Maximum Plasma Concentration) | ~3.0 ng/mL | 40 mg FGA intravaginal sponge | [1] |

| ~1.2 µg/L (~1.2 ng/mL) | Intravaginal sponge | [2] | |

| Tmax (Time to Maximum Concentration) | Day 1 | 40 mg FGA intravaginal sponge | [1] |

| Within 10 hours | Intravaginal sponge | [2] | |

| Elimination Half-Life (t½) | Rapid Phase: 1.6 hours | Following removal of a 14-day intravaginal sponge | [2] |

| Slow Phase: 28.7 hours | Following removal of a 14-day intravaginal sponge | [2] | |

| AUC (Area Under the Curve) | Not explicitly reported | - | - |

| Cl (Clearance) | Not explicitly reported | - | - |

| Vd (Volume of Distribution) | Not explicitly reported | - | - |

Future research is warranted to definitively determine the AUC, clearance, and volume of distribution of this compound in sheep to provide a more complete pharmacokinetic profile.

Experimental Protocols

The determination of FGA plasma concentrations in sheep involves a series of steps from drug administration to sample analysis. The following sections detail the typical methodologies employed in pharmacokinetic studies of FGA in ewes.

Animal Studies and Sample Collection

A typical experimental workflow for a pharmacokinetic study of FGA in sheep is outlined below.

Caption: Experimental workflow for a pharmacokinetic study of FGA in sheep.

Studies typically involve the administration of FGA-impregnated intravaginal sponges to a cohort of healthy ewes.[1][3][4][5] Blood samples are collected at predetermined time points, both during the period the sponge is in place and after its removal, to characterize the absorption and elimination phases.[1] Jugular venipuncture is the common method for blood collection.[3] Plasma is then separated by centrifugation and stored frozen until analysis.[6]

Analytical Methodologies

Two primary analytical methods have been described for the quantification of FGA in sheep plasma: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Radioimmunoassay (RIA).

HPLC-MS/MS is a highly sensitive and specific method for quantifying FGA in plasma.[6] A detailed workflow for this method is presented below.

Caption: HPLC-MS/MS analytical workflow for FGA in ovine plasma.

A validated HPLC-MS/MS method for the determination of FGA in ovine plasma has been described.[6] This method involves the following key steps:

-

Internal Standard: Megestrol acetate is used as an internal standard.[6]

-

Extraction: A liquid-liquid extraction is performed to isolate FGA and the internal standard from the plasma matrix.[6]

-

Chromatography: Separation is achieved using a reverse-phase HPLC column.[6]

-

Detection: Detection is carried out by tandem mass spectrometry with a TurboIonSpray source operating in positive electrospray ionization (ESI) mode.[6]

-

Quantification: Quantification is performed using Multiple Reaction Monitoring (MRM). The precursor to product ion transitions monitored are m/z 407.2 -> 267.1/285.1 for FGA and m/z 385.1 -> 267.1/224.0 for the internal standard, megestrol acetate.[6]

-

Validation: The method was validated with a concentration range of 0.2-5.0 ng/mL and a lower limit of quantitation of 0.2 ng/mL in 500 µL plasma aliquots.[6]

RIA is another sensitive technique that has been developed and validated for the measurement of FGA in ewe plasma.[1] The general workflow for an RIA is depicted below.

Caption: General workflow for a radioimmunoassay (RIA) of FGA.

The development of a direct double antibody RIA for FGA involved preparing an oxime derivative of FGA and conjugating it to human serum albumin to produce the antigen.[1] Antibodies were then raised in rabbits.[1] This assay demonstrated good precision, sensitivity, and reproducibility for measuring FGA in both extracted and unextracted plasma.[1]

Conclusion

The intravaginal administration of this compound in sheep results in a rapid achievement of sustained plasma concentrations, which are effective for the synchronization of estrus. The elimination of FGA is biphasic, with a rapid initial decline followed by a slower terminal phase. While Cmax, Tmax, and elimination half-life have been characterized, a more comprehensive understanding of the pharmacokinetics of FGA in sheep would be beneficial. Specifically, further studies are needed to determine the Area Under the Curve (AUC), clearance, and volume of distribution. Such data would allow for more precise dose adjustments and a better understanding of the overall disposition of the drug in this species. The availability of robust and validated analytical methods, such as HPLC-MS/MS and RIA, provides the necessary tools for conducting these future pharmacokinetic investigations.

References

- 1. A radioimmunoassay for this compound (FGA) and its application to the measurement of plasma FGA and progesterone in ewes treated with FGA-impregnated intravaginal sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Use of this compound sponges or controlled internal drug release for estrus synchronization in ewes: Effects of hormonal profiles and reproductive performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Ovarian follicular dynamics and plasma steroid concentrations are not significantly different in ewes given intravaginal sponges containing either 20 or 40 mg of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a high-performance liquid chromatography-tandem mass spectrometry method for the determination of flurogestone acetate in ovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorogestone Acetate: A Deep Dive into Progesterone Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogestone acetate (B1210297) (FGA), a synthetic progestin, has been a compound of interest in various fields, particularly in veterinary medicine for estrus synchronization.[1][2] Its efficacy is intrinsically linked to its interaction with progesterone (B1679170) receptors (PRs), key mediators of progesterone signaling. This technical guide provides an in-depth analysis of the binding affinity of fluorogestone acetate for progesterone receptors, detailing the experimental methodologies used for its determination and the associated signaling pathways.

Quantitative Analysis of Binding Affinity

For comparative purposes, the binding affinities of various natural and synthetic progestins are presented in the table below. Relative Binding Affinity (RBA) is a common metric used to compare the affinity of different compounds to a receptor, with a reference compound (often the natural ligand or a high-affinity synthetic ligand) set to 100%.

| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Species |

| Progesterone | Progesterone Receptor (PR) | 100 | Various |

| This compound | Progesterone Receptor (PR) | ~2000-2500 (estimated based on potency) [3] | Not Specified |

| Promegestone (R5020) | Progesterone Receptor (PR) | 100 (as a reference standard)[4] | Not Specified |

| Tanaproget (B1681920) | Progesterone Receptor (PR) | Very High[5] | Not Specified |

| Medroxyprogesterone (B1676146) Acetate | Progesterone Receptor (PR) | High[6] | Canine |

| Proligestone (B122052) | Progesterone Receptor (PR) | High[6] | Canine |

Note: The RBA of this compound is an estimation derived from its reported potency relative to progesterone.[3] The RBA values for other compounds are sourced from various studies and may have been determined using different experimental conditions.

Experimental Protocols: Determining Binding Affinity

The standard method for determining the binding affinity of a ligand to its receptor is the competitive radioligand binding assay. This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.

Principle of Competitive Radioligand Binding Assay

A fixed concentration of a radiolabeled ligand with known high affinity for the progesterone receptor (e.g., [³H]-Progesterone or [³H]-R5020) is incubated with a preparation of cells or tissues containing the progesterone receptor.[7] Increasing concentrations of the unlabeled test compound (the "competitor," in this case, this compound) are added to this mixture. The competitor will displace the radiolabeled ligand from the receptor in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptor at each competitor concentration, a competition curve can be generated, from which the IC50 value of the test compound can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Detailed Methodology

1. Preparation of Receptor Source:

-

Tissue Homogenates: Uteri from estrogen-primed immature female animals (e.g., rats or rabbits) are commonly used as a rich source of progesterone receptors. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged to obtain a crude membrane fraction or a cytosolic fraction containing the receptors.[7]

-

Cell Culture: Cell lines that endogenously express progesterone receptors (e.g., T47D breast cancer cells) or are engineered to overexpress the receptor can also be used. Cells are harvested and lysed to prepare a cell extract containing the receptors.

2. Radioligand and Competitor Preparation:

-

A radiolabeled progestin, such as [³H]-Progesterone or [³H]-Promegestone (R5020), is diluted to a final concentration typically near its Kd value for the progesterone receptor.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations to be tested.

3. Incubation:

-

The receptor preparation, radioligand, and varying concentrations of this compound (or buffer for total binding control) are incubated together in assay tubes or a microplate.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled progestin to saturate all specific binding sites.

-

The incubation is typically carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

4. Separation of Bound and Free Radioligand:

-

After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. Common methods include:

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioactivity is trapped on the filter, while the free radioligand passes through.

-

Centrifugation: The receptor preparation is pelleted by centrifugation, and the supernatant containing the free radioligand is aspirated.

-

5. Quantification of Radioactivity:

-

The amount of radioactivity in the bound fraction (on the filters or in the pellet) is quantified using a scintillation counter.

6. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.

-

The specific binding data is then plotted against the logarithm of the competitor concentration to generate a sigmoidal competition curve.

-

The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve using non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Flugestone acetate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Imaging progesterone receptor in breast tumors: Synthesis and receptor binding affinity of fluoroalkyl-substituted analogs of Tanaproget - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging progesterone receptor in breast tumors: synthesis and receptor binding affinity of fluoroalkyl-substituted analogues of tanaproget - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding specificity of medroxyprogesterone acetate and proligestone for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorogestone Acetate in Goats: A Technical Guide to Metabolism and Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogestone acetate (B1210297) (FGA), a synthetic progestogen, is widely utilized in veterinary medicine, particularly in small ruminants like goats, for the synchronization of estrus, a critical component of controlled breeding programs. Understanding the metabolic fate and excretion pathways of FGA in goats is paramount for ensuring animal welfare, food safety, and the optimization of its therapeutic use. This technical guide provides a comprehensive overview of the current knowledge on the metabolism and excretion of fluorogestone acetate in goats, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Data Presentation

The following tables summarize the key quantitative data available on the pharmacokinetics of this compound in goats following intravaginal administration.

Table 1: Plasma Concentrations of this compound in Goats Following Intravaginal Administration of a 45 mg Sponge

| Time Point | Mean Concentration (µg/L) |

| 0-2 days (Plateau 1) | 0.77 |

| 3-9 days (Plateau 2) | 0.53 |

| Day 17 (At removal) | 0.15 |

| 24 hours post-removal | Below Limit of Detection (0.01 µg/L) |

Data sourced from the European Medicines Agency (EMA) Committee for Medicinal Products for Veterinary Use (CVMP) assessment report.[1]

Table 2: Milk Concentrations of this compound in Goats Following Intravaginal Administration of a 45 mg Sponge (17-day treatment)

| Time Point | Mean Concentration (µg/L) |

| 1-4 days (Plateau 1) | 0.82 |

| 5-11 days (Plateau 2) | 0.64 |

| At removal | 0.17 |

| 10 hours post-removal | 0.10 |

| 1 day post-removal | 0.03 |

| >1 day post-removal | Undetectable |

Data sourced from the EMA CVMP assessment report.[1]

Metabolism

The metabolism of this compound in goats has not been extensively studied in vivo. However, an in vitro study utilizing ovine (sheep) hepatocytes provides strong evidence for the metabolic pathway. This study revealed that this compound is metabolized into several hydroxylated products.[1] This suggests that the primary metabolic route involves hydroxylation, a common pathway for the breakdown of progestagens.[1] The parent compound, this compound, is considered the marker residue for monitoring purposes.[1]

Excretion

Experimental Protocols

The following sections detail the methodologies that can be inferred from the available literature for key experiments related to the study of this compound metabolism and excretion in goats.

In Vivo Pharmacokinetic Study (Plasma and Milk)

A generalized protocol for a pharmacokinetic study in lactating goats would involve the following steps:

-

Animal Selection: Clinically healthy, lactating goats of a specific breed and age range are selected for the study. Animals are acclimatized to the experimental conditions.

-

Drug Administration: A commercially available intravaginal sponge containing 45 mg of this compound is administered to each goat. The sponge is left in place for a specified duration, typically 17 to 21 days.[1]

-

Sample Collection:

-

Plasma: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points during and after the treatment period. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Milk: Milk samples are collected at specified intervals, typically during milking times. Aliquots of milk are stored frozen until analysis.

-

-

Sample Analysis: The concentration of this compound in plasma and milk samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1]

-

Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using appropriate pharmacokinetic software to determine key parameters such as peak concentration (Cmax), time to peak concentration (Tmax), elimination half-life (t1/2), and area under the curve (AUC).

In Vitro Metabolism Study (Ovine Hepatocytes)

The protocol for the in vitro metabolism study using sheep liver cells, which provides insights into the metabolism in goats, would likely follow these steps:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from the liver of a healthy sheep using a collagenase perfusion technique.

-

Cell Culture: The isolated hepatocytes are cultured in a suitable medium to form a monolayer.

-

Incubation with FGA: this compound is added to the culture medium at a specific concentration.

-

Sample Collection: Aliquots of the culture medium and/or cell lysates are collected at various time points.

-

Metabolite Analysis: The collected samples are analyzed using techniques such as HPLC-MS/MS to identify and quantify the parent compound and any resulting metabolites.

Conclusion

The available data indicates that this compound administered intravaginally to goats is absorbed systemically, reaching plateau concentrations in both plasma and milk. The primary route of metabolism is presumed to be hydroxylation, with the parent compound being the key residue for monitoring. While specific data on excretion in goats is limited, findings in sheep suggest that feces and urine are the main elimination pathways. The provided experimental protocols offer a framework for conducting further research to fill the existing knowledge gaps, particularly concerning the full metabolite profile and excretion balance of this compound in goats. A more comprehensive understanding of these aspects will further enhance the safe and effective use of this important veterinary drug.

References

Flurogestone Acetate Solubility: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of flurogestone acetate (B1210297) (also known as flugestone (B1219737) acetate or Cronolone) in various common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals working with this synthetic progestin. The information compiled herein is crucial for designing and executing experiments, developing formulations, and ensuring accurate and reproducible results.

Core Data Summary

The solubility of flurogestone acetate is a critical physicochemical parameter influencing its handling, formulation, and bioavailability. While extensive quantitative data is not uniformly available in the public domain, this guide synthesizes the most current information from various sources.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for flurogestone acetate. It is important to note that solubility can be affected by factors such as temperature, the crystalline form of the solute, and the purity of both the solute and the solvent.

| Solvent | Solubility (mg/mL) | Molar Solubility (approx. mM) | Temperature (°C) | Notes |

| Dimethyl sulfoxide (B87167) (DMSO) | 10[1] | 24.6 | Not Specified | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |

| Dimethyl sulfoxide (DMSO) | 7.14[2] | 17.57 | 60 | Ultrasonic and warming were used to achieve this concentration.[2] |

| Ethanol | 20 | 49.2 | Not Specified | |

| Acetonitrile | ≥ 0.1 | ≥ 0.25 | Not Specified | A commercially available solution has a concentration of 100 µg/mL.[3] |

Molecular Weight of Flurogestone Acetate: 406.49 g/mol

Qualitative and Estimated Solubility Data

For several solvents, only qualitative descriptions of solubility are available. The United States Pharmacopeia (USP) provides definitions for these terms, which can be used to estimate a solubility range.

| Solvent | Qualitative Description | USP Approximate Solubility Range (mg/mL) |

| Chloroform | Sparingly soluble[4] | 10 - 33 |

| Methanol | Sparingly soluble[4] | 10 - 33 |

| Ethyl Acetate | Slightly soluble[4] | 1 - 10 |

| Water | Insoluble[1] | < 0.1 |

Experimental Protocol: Determination of Equilibrium Solubility (Saturation Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of flurogestone acetate in a laboratory setting. This protocol is based on the widely accepted saturation shake-flask method.

1. Materials and Equipment:

-

Flurogestone Acetate (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation:

-

Accurately weigh an excess amount of flurogestone acetate into a glass vial. The excess solid should be visually apparent after equilibration.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to ensure saturation is maintained.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of flurogestone acetate in the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility of flurogestone acetate in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

3. Validation and Controls:

-

Perform the experiment in triplicate to ensure reproducibility.

-

A blank (solvent only) should be run to ensure no interfering peaks are present.

-

The stability of flurogestone acetate in the solvent under the experimental conditions should be assessed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of flurogestone acetate.

Caption: Workflow for solubility determination using the saturation shake-flask method.

References

Navigating the Stability of Fluorogestone Acetate in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of fluorogestone acetate (B1210297) when dissolved in dimethyl sulfoxide (B87167) (DMSO). Given the widespread use of DMSO as a solvent for compound storage and in vitro assays, understanding the stability of fluorogestone acetate in this medium is critical for ensuring the accuracy and reproducibility of experimental results. This document synthesizes available data on the stability of compounds in DMSO, outlines detailed experimental protocols for stability assessment, and presents relevant biological pathways to provide a thorough resource for laboratory professionals.

Understanding the Stability of this compound in DMSO

This compound, a synthetic progestin, is susceptible to degradation over time, a process that can be influenced by storage conditions, solvent purity, and handling procedures. While specific long-term quantitative stability data for this compound in DMSO is not extensively published, general principles of compound stability in DMSO and data from analogous corticosteroids provide valuable guidance.

Factors Influencing Stability in DMSO:

-

Temperature: Temperature is a critical factor in the chemical stability of any compound. Lower temperatures generally slow down degradation reactions.

-

Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolytic degradation of susceptible compounds like esters.

-

Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can introduce moisture and potentially accelerate degradation or cause precipitation of the compound.

-

Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of sensitive molecules.

-

Light Exposure: Photodegradation can occur in light-sensitive compounds. It is generally good practice to store solutions in amber vials or otherwise protected from light.

General Storage Recommendations:

Based on manufacturer recommendations and general laboratory best practices, the following storage conditions are advised for this compound in DMSO solutions:

-

Short-term storage (days to weeks): 0-4°C

-

Long-term storage (months to years): -20°C or -80°C

It is highly recommended to aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and reduce the risk of contamination.

Data on Compound Stability in DMSO

While specific quantitative data for this compound is limited, studies on large compound libraries provide valuable insights into the expected stability of organic molecules in DMSO under various conditions.

Table 1: General Stability of Compounds in DMSO at Room Temperature

| Storage Duration | Probability of Observing the Compound Intact |

| 3 months | 92% |

| 6 months | 83% |

| 1 year | 52% |

Data adapted from a study on approximately 7200 compounds stored as 20 mM DMSO solutions under ambient conditions.[1]

Table 2: Effect of Freeze-Thaw Cycles on Compound Stability in DMSO

| Number of Freeze-Thaw Cycles | Compound Loss |

| Up to 11 cycles | No significant loss observed |

| Up to 25 cycles | Minimal degradation for most compounds |

Data from studies on diverse compound libraries stored at 4°C and subjected to repeated freeze-thaw cycles.[2][3][4]

Note: These tables provide general trends and the stability of this compound may vary. For critical applications, it is imperative to perform compound-specific stability studies.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the concentration of the active compound and detecting any degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for this purpose.

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for stability studies and experimental use.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO (≥99.9%)

-

Calibrated analytical balance

-

Sterile, amber glass vials with screw caps

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 422.5 g/mol .

-

Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Vortex or sonicate at room temperature until the solid is completely dissolved.

-

Aliquoting: Dispense the stock solution into single-use, sterile amber vials.

-

Storage: Store the aliquots at the desired temperatures for the stability study (e.g., room temperature, 4°C, -20°C, -80°C).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC-UV method to quantify this compound and separate it from potential degradation products.

Instrumentation:

-

HPLC system with a UV detector, autosampler, and column thermostat.

-

Data acquisition and processing software.

Chromatographic Conditions (A starting point for method development):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0). A typical starting gradient could be 50:50 acetonitrile:water, adjusted as needed for optimal separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Approximately 240 nm (based on the UV absorbance maximum of similar corticosteroids).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

Procedure:

-

Sample Preparation: At each time point of the stability study, retrieve an aliquot stored at each temperature condition. Allow the vial to equilibrate to room temperature before opening. Dilute the DMSO stock solution to a working concentration within the linear range of the assay using the mobile phase.

-

Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Analysis: Inject the prepared samples and standards into the HPLC system.

-

Data Analysis: Quantify the peak area of this compound in the samples against the calibration curve. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies should be performed on a sample of this compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation. The resulting degradation products should be chromatographically resolved from the parent compound.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours.

-

Photodegradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of a long-term stability study for this compound in DMSO.

Caption: Workflow for a long-term stability study of this compound in DMSO.

Signaling Pathway of this compound

This compound, as a synthetic progestin, exerts its biological effects primarily by binding to and activating progesterone (B1679170) receptors (PRs). This interaction initiates a cascade of molecular events that regulate gene expression.

Caption: Simplified signaling pathway of this compound via the progesterone receptor.

Potential Degradation Pathways

While specific degradation products of this compound in DMSO have not been fully characterized in the literature, the known degradation pathways of other corticosteroids can provide insights into potential mechanisms. The ester linkage in this compound is a likely site of hydrolysis, especially in the presence of water.

Potential Degradation Reactions:

-

Hydrolysis: The acetate group at the C17 position is susceptible to hydrolysis, which would yield the corresponding alcohol. This reaction is likely to be the primary degradation pathway if water is present in the DMSO.

-

Oxidation: The steroid core may be susceptible to oxidation, although this is generally less common than hydrolysis for this class of compounds under typical storage conditions.

-

Isomerization: Changes in stereochemistry at certain positions could potentially occur under specific conditions of pH and temperature, although this is less likely in a neutral solvent like DMSO.

It is important to note that the degradation products may have altered biological activity, which underscores the importance of using fresh, properly stored solutions in experiments.

Conclusion

References

- 1. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Effect of Fluorogestone Acetate on Luteinizing Hormone Pulsatility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorogestone acetate (B1210297) (FGA), a potent synthetic progestin, is a critical tool in veterinary medicine for the synchronization of estrus and ovulation, primarily in small ruminants. Its efficacy is rooted in its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis, specifically by suppressing the pulsatile secretion of Luteinizing Hormone (LH). This suppression prevents premature follicular development and ovulation, allowing for timed breeding protocols. Upon withdrawal of FGA, the accumulated gonadotropin-releasing hormone (GnRH) is released, leading to a synchronized LH surge and subsequent ovulation. This guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to the action of FGA on LH pulsatility, drawing upon data from studies on FGA and other progestins.

Introduction

Luteinizing hormone, secreted from the anterior pituitary, is a cornerstone of reproductive function in mammals. Its release is not continuous but occurs in discrete pulses, governed by the pulsatile secretion of GnRH from the hypothalamus. The frequency and amplitude of these LH pulses are critical determinants of ovarian function, including follicular development, steroidogenesis, and ovulation.

Fluorogestone acetate, a synthetic analogue of progesterone (B1679170), exerts a powerful negative feedback effect on the HPG axis.[1] By mimicking the actions of endogenous progesterone during the luteal phase, FGA suppresses the frequency of the GnRH pulse generator, which in turn reduces the frequency of LH pulses.[2][3] This guide will delve into the quantitative aspects of this suppression, the underlying signaling pathways, and the experimental protocols used to elucidate these effects.

Quantitative Effects of Progestins on LH Pulsatility

While specific quantitative data for this compound's effect on LH pulse frequency and amplitude are not extensively tabulated in the literature, the effects of progesterone, the natural progestin FGA mimics, are well-documented. The following table summarizes the observed effects of progesterone on LH pulsatility in ovariectomized ewes, a common animal model for these studies. It is important to note that FGA is a potent progestin and its effects are expected to be comparable, if not more pronounced, at equivalent physiological concentrations.

| Progestin & Dose | Animal Model | Effect on LH Pulse Frequency | Effect on LH Pulse Amplitude | Source |

| Progesterone (luteal phase concentrations) | Ovariectomized Ewes | Significant reduction | No significant effect or slight increase | [4] |

| Progesterone & Estradiol (luteal phase concentrations) | Ovariectomized Cows | Greater suppression than progesterone alone | Not specified | [3] |

| Progesterone (unspecified dose) | Pregnant Ewes (Day 60 & 120) | Significant reduction | Significant reduction | [5][6] |

| Progesterone (implant) | Ovariectomized Ewes (breeding season) | Significant reduction (in combination with estradiol) | Not specified | [4] |

Signaling Pathways and Mechanism of Action

The inhibitory effect of FGA on LH pulsatility is primarily mediated through its action on the central nervous system, specifically the hypothalamus. FGA, like progesterone, acts on progesterone receptors (PRs) located on various neuronal populations that regulate the GnRH pulse generator.

A key group of neurons implicated in this process are the Kisspeptin (B8261505)/Neurokinin B/Dynorphin (KNDy) neurons located in the arcuate nucleus (ARC) of the hypothalamus.[7] These neurons are considered a critical component of the GnRH pulse generator.[8]

The proposed mechanism is as follows:

-

FGA Administration: Exogenous FGA increases circulating progestin levels, mimicking the luteal phase.

-

Action on KNDy Neurons: FGA binds to progesterone receptors on KNDy neurons.[7]

-

Modulation of Neurotransmitter Release: This binding is thought to increase the release of dynorphin, an inhibitory neuropeptide, and decrease the release of kisspeptin and neurokinin B, which are stimulatory to GnRH neurons.[7]

-

Inhibition of GnRH Pulse Generator: The net effect is a reduction in the firing rate of the GnRH pulse generator.[2]

-

Reduced LH Pulse Frequency: The decreased frequency of GnRH pulses reaching the anterior pituitary results in a corresponding decrease in the frequency of LH pulses released into the systemic circulation.[1]

-

Pituitary Level Effects: Some evidence also suggests that progestins can have direct inhibitory effects at the pituitary level, reducing the sensitivity of gonadotrope cells to GnRH.[9][10]

Diagram: Signaling Pathway of FGA-Mediated LH Pulse Suppression

References

- 1. mdpi.com [mdpi.com]

- 2. The GnRH Pulse Generator [aimspress.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Effects of breed, ovarian steroids and season on the pulsatile secretion of LH in ovariectomized ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of pregnancy on pulsatile secretion of LH and gonadotrophin-releasing hormone-induced LH release in sheep: a longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 8. Progesterone Regulation of the GnRH Pulse Generator [repository.cam.ac.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. Progesterone Inhibits Basal and Gonadotropin-Releasing Hormone Induction of Luteinizing Hormone β-Subunit Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and Development of Fluorogestone Acetate: A Technical Guide

Introduction

Fluorogestone acetate (B1210297) (FGA), initially designated as SC-9880, is a synthetic progestin developed by G. D. Searle and Company in 1959.[1] This potent analogue of progesterone (B1679170) has played a significant role in veterinary medicine, primarily for the synchronization of estrus in sheep and goats.[1] Its development marked a key advancement in reproductive management in livestock, offering a reliable method to control the ovarian cycle and improve breeding efficiency. This technical guide provides an in-depth overview of the early discovery, development, and core scientific principles underlying fluorogestone acetate, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Synthesis

The quest for potent synthetic progestins in the mid-20th century was driven by the desire to overcome the limitations of natural progesterone, such as its poor oral bioavailability and short half-life. Chemists at G. D. Searle & Co. synthesized a series of novel steroids, leading to the creation of SC-9880, chemically known as 9α-fluoro-11β-hydroxyprogesterone acetate.[1] The introduction of a fluorine atom at the 9α position and a hydroxyl group at the 11β position, along with the acetate ester at the 17α position, significantly enhanced its progestational activity compared to the parent compound.

-

Introduction of the 11β-hydroxyl group: This was often achieved through microbial hydroxylation or a chemical process involving the formation of a 9,11-epoxide followed by ring-opening.

-